7-[2-hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione hydrochloride
Overview
Description
Tazifylline hydrochloride is a synthetic compound with the molecular formula C23H32N6O3S. It is primarily known for its role as an investigational drug, particularly in the field of respiratory system agents. The compound is a xanthine derivative and functions as an antihistaminic agent, specifically targeting the histamine H1 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tazifylline hydrochloride involves multiple steps. Initially, 1-bromo-3-chloropropane reacts with thiophenol in the presence of sodium hydroxide in refluxing water to form 1-(phenylthio)-3-chloropropane. This intermediate is then condensed with piperazine in refluxing ethanol-water, yielding 1-(3-phenylthiopropyl)piperazine. Finally, this compound is condensed with 7-(2,3-epoxypropyl)theophylline in refluxing ethanol to produce tazifylline .
Industrial Production Methods: Industrial production of tazifylline hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: Tazifylline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting the sulfur-containing moiety.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur-containing derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tazifylline hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound in studying xanthine derivatives and their chemical properties.
Biology: The compound is investigated for its effects on histamine receptors and its potential as an antihistaminic agent.
Medicine: Research focuses on its potential therapeutic applications in treating respiratory conditions and allergies.
Industry: Tazifylline hydrochloride is explored for its use in developing new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Tazifylline hydrochloride exerts its effects by antagonizing the histamine H1 receptor. This interaction prevents histamine from binding to the receptor, thereby inhibiting the physiological effects of histamine, such as vasodilation, increased vascular permeability, and bronchoconstriction. The compound’s molecular targets include the histamine H1 receptor, and it modulates pathways involved in inflammatory responses and allergic reactions .
Comparison with Similar Compounds
Theophylline: Another xanthine derivative used as a bronchodilator.
Aminophylline: A compound similar to theophylline, used in treating respiratory diseases.
Diphenhydramine: An antihistaminic agent targeting the histamine H1 receptor
Uniqueness of Tazifylline Hydrochloride: Tazifylline hydrochloride stands out due to its specific structure, which combines the properties of xanthine derivatives and antihistaminic agents. This unique combination allows it to function effectively as a bronchodilator and antihistaminic agent, making it a valuable compound in respiratory and allergy research .
Properties
CAS No. |
79712-53-1 |
---|---|
Molecular Formula |
C23H34Cl2N6O3S |
Molecular Weight |
545.5 g/mol |
IUPAC Name |
7-[2-hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C23H32N6O3S.2ClH/c1-25-21-20(22(31)26(2)23(25)32)29(17-24-21)16-18(30)15-28-12-10-27(11-13-28)9-6-14-33-19-7-4-3-5-8-19;;/h3-5,7-8,17-18,30H,6,9-16H2,1-2H3;2*1H |
InChI Key |
HFYFNZKRWQJSLF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCCSC4=CC=CC=C4)O.Cl.Cl |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCCSC4=CC=CC=C4)O.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
79712-55-3 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tazifylline hydrochloride; Tazifylline HCl; LN 2974; RS-49014; RS 49014; RS49014; LN2974; LN-2974; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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